molecular formula C8H13BrO3 B8687115 Ethyl 2-bromo-3-oxohexanoate

Ethyl 2-bromo-3-oxohexanoate

Cat. No.: B8687115
M. Wt: 237.09 g/mol
InChI Key: DSDZNRWURCCYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-3-oxohexanoate is an organic compound with the molecular formula C8H13BrO3 It is a derivative of hexanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxohexanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-oxohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hexanoates.

    Reduction: Formation of ethyl 2-bromo-3-hydroxyhexanoate.

    Oxidation: Formation of ethyl 2-bromo-3-oxohexanoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds that may have therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Ethyl 2-bromo-3-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-3-oxopentanoate: Similar structure but with one less carbon atom in the chain.

    Ethyl 2-chloro-3-oxohexanoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 3-oxohexanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 2-bromo-3-oxohexanoate

InChI

InChI=1S/C8H13BrO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3

InChI Key

DSDZNRWURCCYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OCC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Oxo-hexanoic acid ethyl ester (4.0 mL, 25 mmol) and magnesium perchlorate (1.7 g, 7.6 mmol) was placed in 500 mL of ethyl acetate and allowed to stir for 5 minutes. N-Bromosuccinimide (4.7 g, 26 mmol) was added and the reaction mixture was allowed to stir for 15 minutes, at which time thin-layer chromatography (10% ethyl acetate in hexanes, SiO2, 254 nm irradiation) indicated the reaction was complete. The reaction mixture was diluted with 500 mL of ethyl ether and washed three times with an equal volume of saturated aqueous sodium chloride. The organic layer was then dried over sodium sulfate and evaporated to dryness. This material was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

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